5-Chlorobenzofuran-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chlorobenzofuran-6-ol is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused with a furan ring. The presence of a chlorine atom at the 5th position and a hydroxyl group at the 6th position of the benzofuran ring gives this compound unique chemical properties. Benzofuran derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material sciences .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzofuran-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of chlorinated phenols and furan derivatives. The reaction may involve:
Cyclization: Using catalysts such as palladium or copper to facilitate the formation of the benzofuran ring.
Chlorination: Introducing the chlorine atom at the desired position using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Hydroxylation: Adding the hydroxyl group through reactions with hydroxylating agents such as hydrogen peroxide or sodium hydroxide
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Preparation: Sourcing high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.
Purification: Employing techniques like crystallization, distillation, or chromatography to isolate the desired product
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chlorobenzofuran-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or ammonia
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Sodium methoxide, ammonia
Major Products Formed:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dechlorinated benzofuran, benzofuran with hydrogen in place of hydroxyl.
Substitution Products: Benzofuran derivatives with various functional groups replacing chlorine
Wissenschaftliche Forschungsanwendungen
5-Chlorobenzofuran-6-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes .
Wirkmechanismus
The mechanism of action of 5-Chlorobenzofuran-6-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its therapeutic potential
Vergleich Mit ähnlichen Verbindungen
Benzofuran: The parent compound without chlorine or hydroxyl substitutions.
5-Chlorobenzofuran: Lacks the hydroxyl group at the 6th position.
6-Hydroxybenzofuran: Lacks the chlorine atom at the 5th position
Uniqueness: 5-Chlorobenzofuran-6-ol’s unique combination of chlorine and hydroxyl substitutions imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H5ClO2 |
---|---|
Molekulargewicht |
168.57 g/mol |
IUPAC-Name |
5-chloro-1-benzofuran-6-ol |
InChI |
InChI=1S/C8H5ClO2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,10H |
InChI-Schlüssel |
PKLGJESGGTWQQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=CC(=C(C=C21)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.